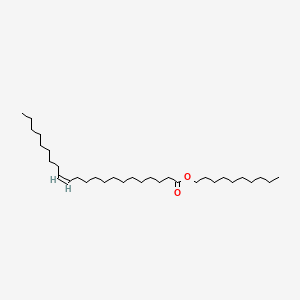
Decyl erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl erucate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Gastric Anti-ulcer Activity
- Research Application : Decyl Erucate, found in Rocket "Eruca sativa," has been shown to possess gastric anti-ulcer activities. This includes significant reduction in basal gastric acid secretion and protection against gastric ulceration induced by various agents in experimental models.
- Evidence : An ethanolic extract of Rocket "Eruca sativa L." (EER) significantly reduced basal gastric acid secretion and ruminal ulceration in pylorus-ligated Shay rats. It also replenished gastric wall mucus and nonprotein sulfhydryls levels while reducing malondialdehyde levels, suggesting anti-secretory, cytoprotective, and antioxidant properties (Alqasoumi et al., 2009).
Antimicrobial Properties
- Research Application : The antimicrobial activity of Decyl Erucate, specifically in Eruca sativa seed oil, has been explored. It shows significant activity against both antibiotic-resistant Gram-negative and Gram-positive bacteria.
- Evidence : Eruca sativa seed oil displayed a maximum zone inhibition of 97% for Gram-positive bacteria and 74–97% for Gram-negative bacteria. The presence of bio-active components in the seed oil underlines its pharmacological efficacy and supports its use in traditional medicine (Khoobchandani et al., 2010).
Corrosion Inhibition
- Research Application : Decyl Glucoside, a derivative of Decyl Erucate, has been found to be an effective corrosion inhibitor for magnesium in battery applications.
- Evidence : Decyl Glucoside significantly reduced the corrosion rate of magnesium in battery electrolyte and achieved maximum inhibition efficiency (>94%) at critical micelle concentration. This suggests its potential in enhancing the durability of magnesium-air batteries (Deyab, 2016).
Mitochondrial Targeting
- Research Application : Decyl-triphenyl-phosphonium linked to fluorescein is used for mitochondrial targeting, indicating potential therapeutic use against oxidative stress-related diseases.
- Evidence : This compound accumulates in energized mitochondria, facilitates proton transfer across membranes, and stimulates mitochondrial respiration. It functions as a mitochondria-targeted uncoupler (Denisov et al., 2014).
Industrial Application in Drilling Fluid
- Research Application : Decyl derivatives like 1-Decyl-3-Methylimidazolium Tetrafluoroborate are effective as clathrate hydrate crystal inhibitors in drilling fluid.
- Evidence : This compound showed higher inhibition efficiency than conventional inhibitors and reduced the “memory effect” in drilling fluid, suggesting its potential application in gas hydrate bearing formations (Saikia & Mahto, 2016).
Fatty Acid Research
- Research Application : Decyl derivatives like erucic acid have been studied for their potential in producing highly enriched fatty acids for industrial materials.
- Evidence : A combination of modern plant breeding and enzyme technology was used to prepare high purity erucic acid from vegetable oil. This has applications in the production of erucamide, used in plastics manufacturing (Volkova et al., 2016).
Eigenschaften
CAS-Nummer |
100156-47-6 |
|---|---|
Produktname |
Decyl erucate |
Molekularformel |
C32H62O2 |
Molekulargewicht |
478.85 |
IUPAC-Name |
13-Docosenoic acid, decyl ester, (Z)- |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-32(33)34-31-29-27-25-12-10-8-6-4-2/h15-16H,3-14,17-31H2,1-2H3/b16-15- |
InChI-Schlüssel |
VLIDFZPNOMXDBY-NXVVXOECSA-N |
SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCCCC\C=C/CCCCCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decyl erucate; 13-Docosenoic acid, decyl ester, (Z)-; UNII-1I430I6Q15; Erucic acid decyl ester. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



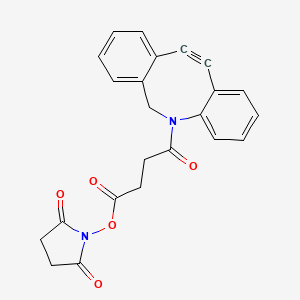
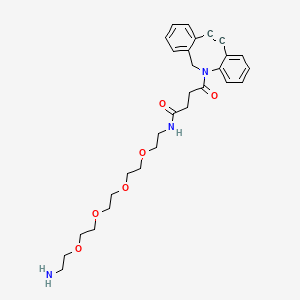
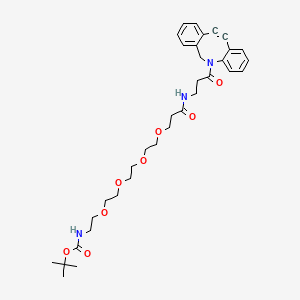
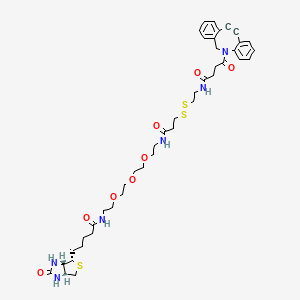
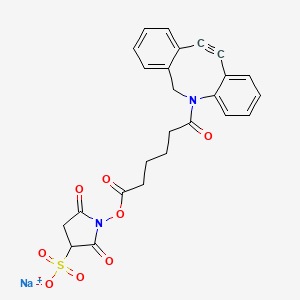
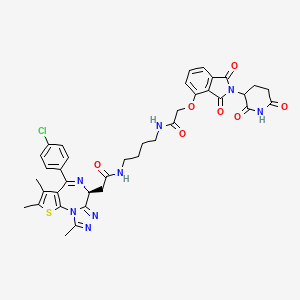
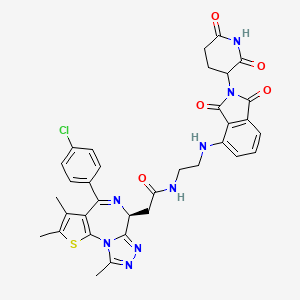
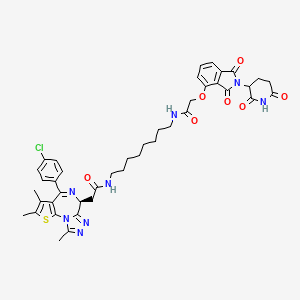
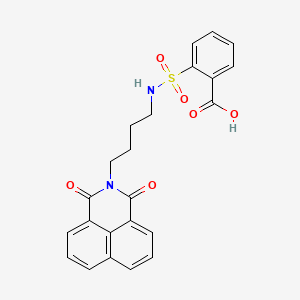

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
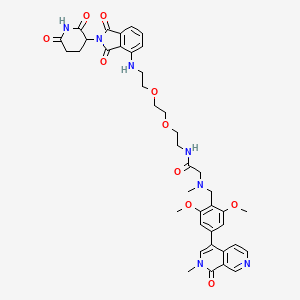
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)